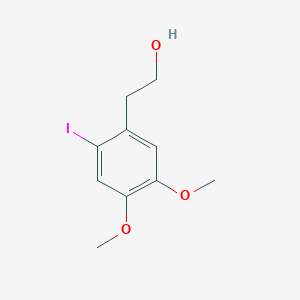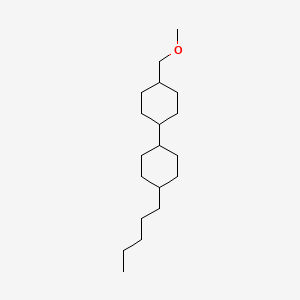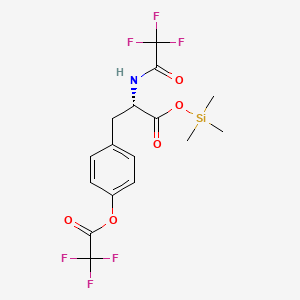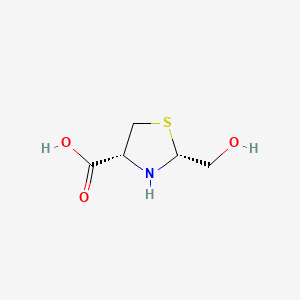
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiol and an amino acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are employed for esterification and amidation reactions.
Major Products
The major products formed from these reactions include various thiazolidine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The thiazolidine ring can also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with a similar ring system but different functional groups.
(2S,4S)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid: The enantiomer of the compound , with different stereochemistry.
Thiazolidine-4-carboxylic acid: A simpler analog lacking the hydroxymethyl group.
Uniqueness
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups. This combination allows for selective interactions with biological targets and the ability to undergo diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO3S |
|---|---|
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
(2R,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
Clave InChI |
MYNHZTBPRLMLMR-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@H](N[C@H](S1)CO)C(=O)O |
SMILES canónico |
C1C(NC(S1)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




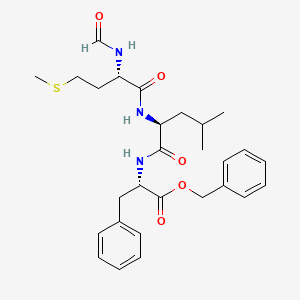
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
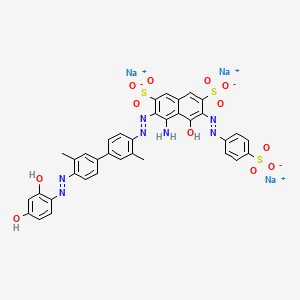
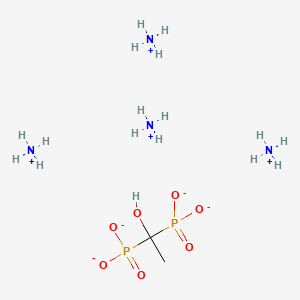
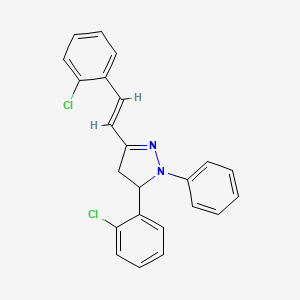
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)


